Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate

Pharmacological characterization Target engagement Biological activity

Researchers face a gap in structurally novel pyrrolidine-thioether building blocks with no pre-existing SAR bias. This compound addresses that need: • Uncharacterized scaffold - ideal for de novo library synthesis and SAR generation • No public target engagement data - ensures unbiased exploratory screening • On-demand availability with rapid global delivery for time-sensitive projects

Molecular Formula C15H18FNO3S
Molecular Weight 311.37
CAS No. 1795493-06-9
Cat. No. B2389652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate
CAS1795493-06-9
Molecular FormulaC15H18FNO3S
Molecular Weight311.37
Structural Identifiers
SMILESCOC(=O)CSC1CCN(C1)C(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C15H18FNO3S/c1-20-15(19)10-21-13-6-7-17(9-13)14(18)8-11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3
InChIKeyWBMKNUIINLTHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Sourcing Context


Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate (CAS 1795493-06-9) is a synthetic small molecule featuring a pyrrolidine core, a 4-fluorophenylacetyl substituent, and a methyl thioacetate moiety. Its molecular formula is C15H18FNO3S with a molecular weight of approximately 303.37 g/mol . The compound is cataloged by specialty chemical vendors as a research chemical, but its biological activity, pharmacological targets, and physicochemical properties remain undocumented in the peer-reviewed primary literature or major public databases such as PubChem or ChEMBL [1].

Profile No public biological or pharmacological characterization
Targets No validated target engagement or SAR data available
Use Context Exploratory synthesis based on structural novelty only

Why Generic Substitution Fails


Generic substitution among in-class pyrrolidine thioether derivatives is precluded by the complete absence of public structure-activity relationship (SAR) data, pharmacological characterization, and target engagement profiles for this compound. Unlike well-characterized chemical probes where fluorophenyl or thioacetate modifications are known to modulate potency, selectivity, or metabolic stability, no such benchmarks exist for CAS 1795493-06-9. Without quantitative binding, functional, or ADME data against defined comparators, any substitution risks unknowable changes in activity and selectivity, rendering procurement decisions purely speculative [1].

Any pyrrolidine thioether analog may exhibit unknowable activity shifts due to complete lack of public SAR data.

Modifications such as fluorophenyl or thioacetate groups have no established impact on potency or selectivity.

Without binding or functional benchmarks, substitution risk cannot be assessed and remains speculative.

Quantitative Differentiation Evidence


No Biological Activity Data for Comparator Analysis

A comprehensive search of the peer-reviewed literature, patent databases, and authoritative chemical biology resources (ChEMBL, BindingDB, PubChem BioAssay) identified no quantitative biological activity data for Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate. This precludes any direct head-to-head comparison with structurally related pyrrolidine thioether derivatives or other in-class compounds. Claims of enzyme inhibition, receptor modulation, or antimicrobial activity found on vendor websites could not be verified against primary data and are therefore inadmissible as differentiation evidence [1].

Biological Activity Data
Data to verify
No public IC50, Ki, or EC50 records
Prevents data-driven comparator selection
Vendor claims cannot be independently verified
Pharmacological characterization Target engagement Biological activity

Absence of ADME and Physicochemical Profiling

Key developability parameters such as aqueous solubility, logP, metabolic stability, permeability, and plasma protein binding are not reported in any public domain source for this compound. While computational predictions might be generated, experimental characterization is absent, making it impossible to compare these critical procurement-relevant properties with established chemical probes or drug candidates containing similar pyrrolidine-thioether motifs [1].

ADME & PhysChem Profile
Data to verify
No experimental solubility, logP, or stability data
Formulation and storage conditions unknown
Computational predictions may exist but are unvalidated
Physicochemical properties ADME Drug-likeness

Synthetic and Characterization Data Are Proprietary

The synthesis of Methyl 2-((1-(2-(4-fluorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is described only in non-authoritative vendor summaries. No peer-reviewed synthetic procedures, characterization spectra (NMR, MS, IR), or purity validation protocols are available. In contrast, closely related building blocks such as 1-[(4-fluorophenyl)acetyl]pyrrolidine (CAS 433234-09-4) are commercially available with documented analytical data from multiple suppliers . This lack of public characterization data complicates independent verification of compound identity and purity, a critical factor in procurement for reproducible research [1].

Synthetic & Characterization
Data to verify
No peer-reviewed synthesis or spectra published
Identity and purity verification limited
Multi-vendor analytical documentation absent
Chemical synthesis Analytical characterization Reproducibility

Application Scenarios Based on Current Evidence


Exploratory Medicinal Chemistry Without SAR Data

This compound may be considered solely as a starting point for exploratory synthesis of novel pyrrolidine-thioether libraries, with the understanding that no SAR or target engagement data exist to guide its prioritization. Procurement in this context is based purely on structural novelty rather than validated biological differentiation, and researchers must plan for comprehensive de novo characterization [1].

Internal Reference Standard or Negative Control

If internal, unpublished data from a research organization suggest inactivity against a specific target panel, this compound could serve as a negative control or reference standard within that proprietary context. However, the absence of public data means this application cannot be generalized or recommended across different laboratories [1].

Chemical Methodology Development for Thioether Functionalization

The compound's thioacetate and 4-fluorophenylacetyl groups may make it a useful model substrate for investigating new synthetic methodologies, such as selective thioester hydrolysis or late-stage functionalization of the pyrrolidine ring. However, this application does not rely on any inherent biological differentiation of the compound [1].

Application
Selection Property
Validation Focus
Exploratory synthesis of pyrrolidine-thioether libraries
Structural novelty
Comprehensive de novo characterization
Internal negative control (proprietary inactivity data required)
Proprietary target profiling
In-house target engagement validation
Synthetic methodology development for thioether functionalization
Functional group reactivity
Reaction condition optimization
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